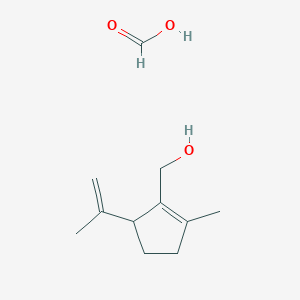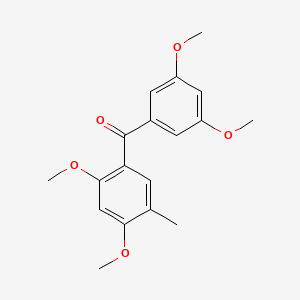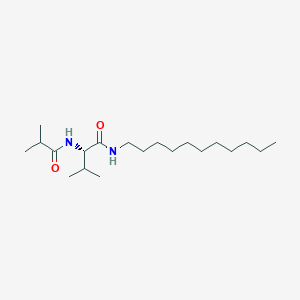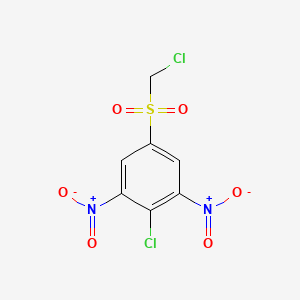
1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene is an organic compound with the molecular formula C16H17Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring, and a 2,2-dimethyl-1-phenylpropyl group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with 2-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Phenols: Formed through nucleophilic substitution.
Alcohols/Ketones: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Scientific Research Applications
1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
- 1-Chloro-2-methyl-2-phenylpropane
- 2-Chloromethyl-2-phenylpropane
- Neophyl chloride
Comparison: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene is unique due to the presence of the 2,2-dimethyl-1-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
61593-16-6 |
|---|---|
Molecular Formula |
C17H19Cl |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
1-chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H19Cl/c1-17(2,3)16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18/h4-12,16H,1-3H3 |
InChI Key |
PLYNCCDCSKHVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14570241.png)
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)
![1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane](/img/structure/B14570257.png)



![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)



![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14570324.png)

![Propane, 2-methyl-1,3-bis(methylthio)-2-[(methylthio)methyl]-](/img/structure/B14570345.png)

